Home > Products > Screening Compounds P9352 > N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine
N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine - 202475-65-8

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Catalog Number: EVT-384487
CAS Number: 202475-65-8
Molecular Formula: C18H19N3O4
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Direct Coupling: This method involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3,4-dimethoxyaniline under suitable conditions. This approach is highlighted in the synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine [].

  • Multi-step Synthesis: This pathway involves building the quinazoline ring system from simpler starting materials. One example includes the synthesis of a related compound, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, starting from 2-amino-4,5-dimethoxybenzoic acid [].

Mechanism of Action
  • Inhibition of tyrosine kinases: This includes potent inhibition of Bruton's tyrosine kinase (BTK), an enzyme implicated in various cancers [].
  • Induction of apoptosis: These compounds can trigger programmed cell death in cancer cells, as observed with N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine in colon cancer cells [].
Applications
  • Cancer Research: Given the anticancer properties observed in related compounds, this molecule could be investigated for its activity against various cancer cell lines, including those resistant to existing therapies [, ].
  • Drug Resistance Studies: Studying its interaction with P-glycoprotein (P-gp), an efflux pump responsible for multidrug resistance, could provide insights into overcoming drug resistance in cancer treatment [].

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)

    Compound Description: DW-8 is a novel 4-anilinoquinazoline analogue investigated for its anticancer efficacy. It demonstrated significant antiproliferative activity and selectivity in colorectal cancer cell lines (HCT116, HT29, and SW620) compared to non-cancerous colon cells (CRL1459) []. Mechanistic studies in SW620 cells revealed that DW-8 induces apoptosis through several mechanisms, including G2 phase cell cycle arrest, activation of the intrinsic apoptotic pathway (caspase-9, -3, and -7 activation), nuclear fragmentation, and increased reactive oxygen species (ROS) levels [].

N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (1)

    Compound Description: This compound served as a starting point for developing dual inhibitors against both wild-type Bruton's tyrosine kinase (BTK) and the drug-resistant C481S mutant []. It exhibited inhibitory activity against both the wild-type BTK and the C481S mutant, making it a promising lead for further optimization [].

6,7-dimethoxy-N-(pyridin-3-yl)quinazolin-4-amine (12)

    Compound Description: Synthesized from compound 1 through chemical modification, compound 12 aimed to improve physicochemical properties without compromising biochemical potency []. It retained the inhibitory activity against both wild-type BTK and the C481S mutant while exhibiting enhanced drug-like properties [].

N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine derivatives

    Compound Description: These derivatives were designed as novel P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance (MDR) in cancer chemotherapy []. One promising compound, 12k, displayed high potency in reversing doxorubicin resistance in K562/A02 cells, low cytotoxicity, and long duration of action []. It enhanced the potency of other MDR-related cytotoxic agents, increased doxorubicin accumulation, blocked P-gp-mediated Rh123 efflux, and suppressed P-gp ATPase activity in K562/A02 MDR cells without affecting CYP3A4 activity or P-gp expression []. Moreover, 12k exhibited favorable pharmacokinetic properties, including a good half-life and oral bioavailability, without influencing doxorubicin metabolism, thus minimizing side effects related to increased cytotoxic agent plasma concentrations in vivo [].

    Compound Description: These compounds represent a series of quinoline- and quinazoline-based epidermal growth factor receptor (EGFR) kinase inhibitors designed to target non-small cell lung cancer (NSCLC) and chordomas []. These compounds were designed to probe interactions with Asp855 in the EGFR DGF motif and the active site water network.

6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (compound 18)

    Compound Description: Identified as the most potent inhibitor of the UCH-2 chordoma cell line to date, with an IC50 of 310 nM []. This compound demonstrates the potential of targeting EGFR in chordoma treatment.

Properties

CAS Number

202475-65-8

Product Name

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

IUPAC Name

N-(3,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C18H19N3O4/c1-22-14-6-5-11(7-15(14)23-2)21-18-12-8-16(24-3)17(25-4)9-13(12)19-10-20-18/h5-10H,1-4H3,(H,19,20,21)

InChI Key

CCHZXKUIBPNVKD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.